

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -(5-amino-2-methylphenyl)acetamide
Cat. No.:	B181758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-2-methylphenyl)acetamide, a significant chemical intermediate, plays a crucial role in the synthesis of various high-value compounds, most notably as a precursor to the anticancer drug Imatinib. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed methodologies for its synthesis and characterization. All quantitative data, including physicochemical properties and spectroscopic analyses, are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols are provided, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

N-(5-amino-2-methylphenyl)acetamide, also known as 5'-amino-2'-methylacetanilide, is an aromatic amine and acetamide derivative. Its molecular structure, featuring both a reactive amino group and an acetamide moiety on a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its application as a key intermediate in the manufacturing of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a critical component in the synthesis of Imatinib, a targeted therapy for chronic myeloid leukemia (CML) and other cancers. This guide aims to consolidate the

available technical information on **N-(5-amino-2-methylphenyl)acetamide** to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **N-(5-amino-2-methylphenyl)acetamide** are summarized in the tables below, providing a clear reference for its physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of **N-(5-amino-2-methylphenyl)acetamide**

Property	Value	Reference
CAS Number	5434-30-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	164.20 g/mol	[1] [2] [3]
Appearance	Solid	[2]
Purity	Typically ≥97%	[2]
InChI Key	UAZGSMMESOKKQZ- UHFFFAOYSA-N	[2]
IUPAC Name	N-(5-amino-2-methylphenyl)acetamide	

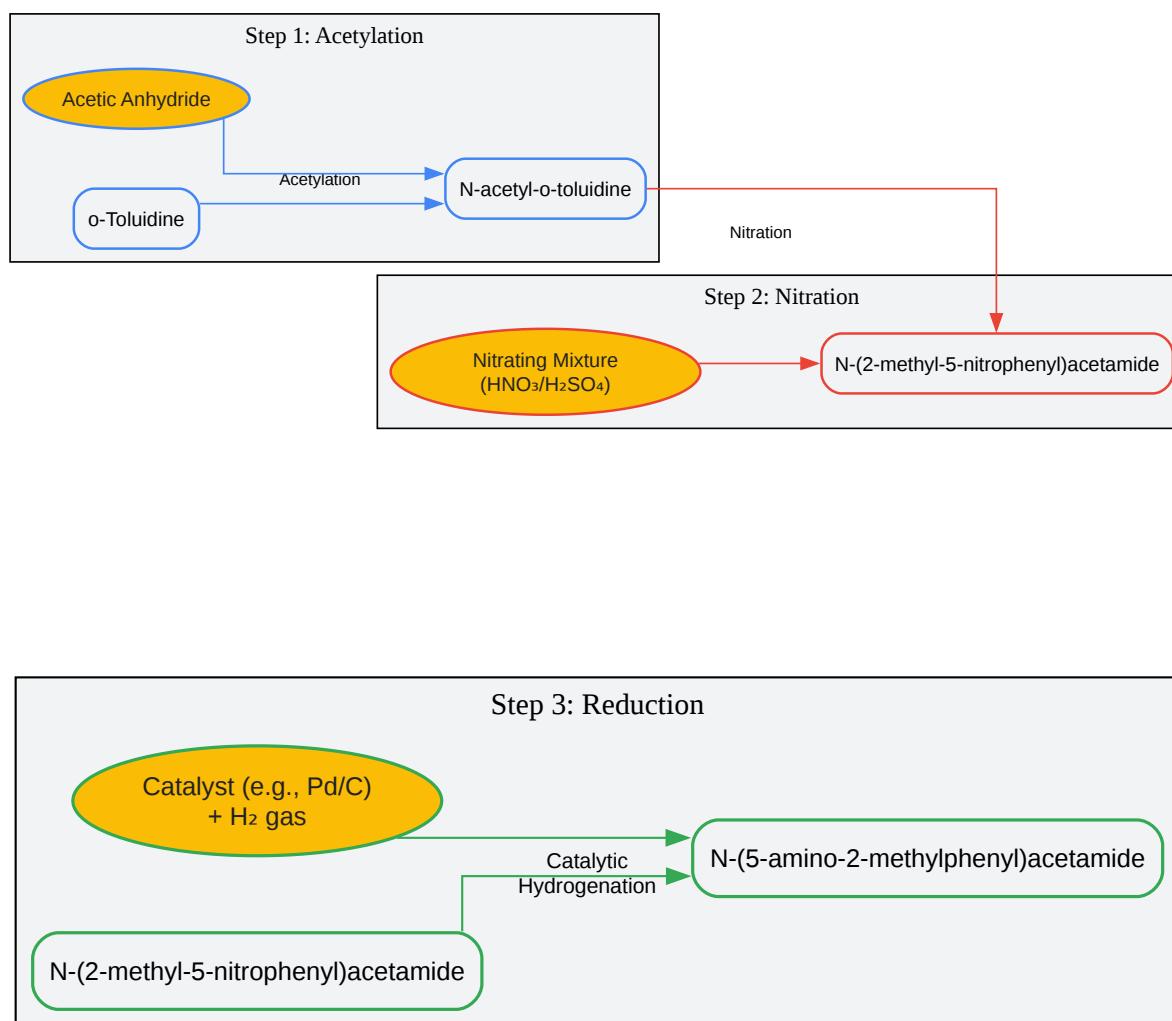
Table 2: Spectroscopic Data for **N-(5-amino-2-methylphenyl)acetamide**

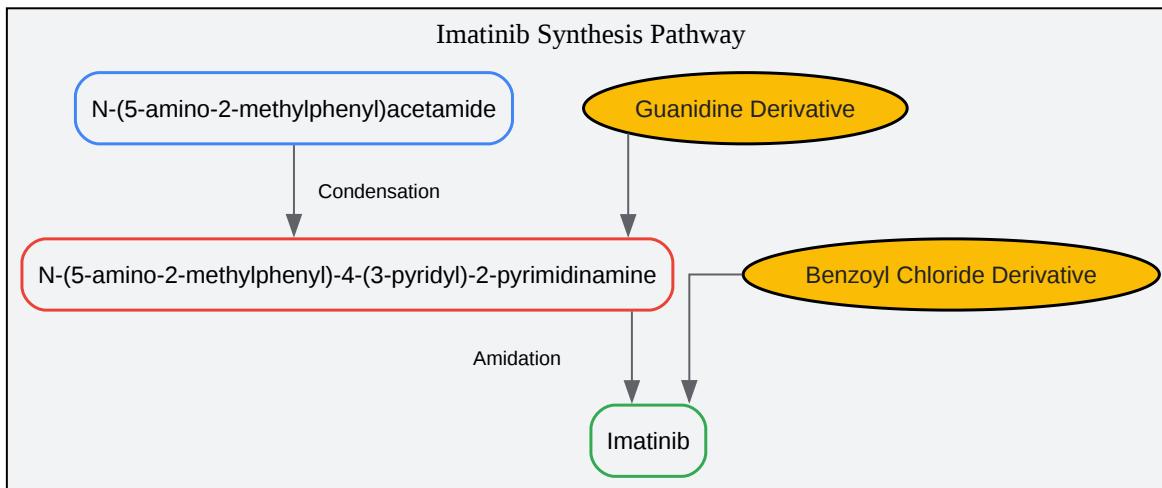
Spectroscopy	Characteristic Peaks/Signals
¹ H NMR	Predicted δ (ppm): ~6.8-7.0 (aromatic H), ~6.4-6.6 (aromatic H), ~4.5-5.0 (br s, NH ₂), ~2.1 (s, Ar-CH ₃), ~2.0 (s, COCH ₃).
IR (Infrared)	Predicted (cm ⁻¹): ~3400-3200 (N-H stretching, amine and amide), ~1650 (C=O stretching, amide I), ~1600, ~1500 (aromatic C=C stretching), ~1550 (N-H bending, amide II).
Mass Spectrometry	Predicted m/z: 164.10 (M ⁺), other fragments corresponding to loss of acetyl and amino groups.

Note: The spectroscopic data presented are predicted values based on the known structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.

Discovery and History

While a definitive first report of the synthesis of **N-(5-amino-2-methylphenyl)acetamide** is not readily available in widely indexed literature, its synthesis is a logical extension of classical aromatic chemistry developed in the late 19th and early 20th centuries. The primary route to this compound involves the reduction of the corresponding nitro compound, N-(2-methyl-5-nitrophenyl)acetamide. This nitro precursor, in turn, is synthesized by the nitration of N-acetyl-o-toluidine. The development and optimization of such synthetic pathways were driven by the burgeoning dye industry and later by the pharmaceutical sector's demand for novel intermediates. The significance of **N-(5-amino-2-methylphenyl)acetamide** surged with the discovery and development of Imatinib, where it serves as a critical building block.


Experimental Protocols


The synthesis of **N-(5-amino-2-methylphenyl)acetamide** is typically achieved through a two-step process starting from o-toluidine. The following protocols are detailed methodologies for the key transformations.

Synthesis of N-(2-methyl-5-nitrophenyl)acetamide (Precursor)

This procedure involves the acetylation of o-toluidine followed by regioselective nitration.

Experimental Workflow for Precursor Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-Amino-2-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to N-(5-amino-2-methylphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181758#discovery-and-history-of-n-5-amino-2-methylphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com